molecular formula C19H21BrN4O2S B10980737 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol

4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol

Cat. No.: B10980737
M. Wt: 449.4 g/mol
InChI Key: XBDBCCZJVBZFFK-UHFFFAOYSA-N
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Description

This compound features a hybrid heterocyclic scaffold combining a thiazole ring, a pyrrol-3-ol moiety, and a morpholine-containing ethyl substituent. The 5-imino group contributes to tautomeric equilibria, influencing reactivity and intermolecular interactions .

Properties

Molecular Formula

C19H21BrN4O2S

Molecular Weight

449.4 g/mol

IUPAC Name

4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-(2-morpholin-4-ylethyl)-2H-pyrrol-3-ol

InChI

InChI=1S/C19H21BrN4O2S/c20-14-3-1-13(2-4-14)15-12-27-19(22-15)17-16(25)11-24(18(17)21)6-5-23-7-9-26-10-8-23/h1-4,12,21,25H,5-11H2

InChI Key

XBDBCCZJVBZFFK-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCN2CC(=C(C2=N)C3=NC(=CS3)C4=CC=C(C=C4)Br)O

Origin of Product

United States

Preparation Methods

Thiazole Ring Formation via Hantzsch Cyclocondensation

The thiazole moiety is synthesized through the Hantzsch thiazole synthesis, a well-established method for constructing 1,3-thiazoles. In this step, 4-(4-bromophenyl)thiazol-2-amine is generated by reacting p-bromoacetophenone with thiourea in the presence of iodine as a catalyst . The reaction proceeds via nucleophilic attack of the sulfur atom in thiourea on the carbonyl carbon of p-bromoacetophenone, followed by cyclization and elimination of water .

Key conditions :

  • Solvent : Ethanol or polyethylene glycol (PEG-400) .

  • Catalyst : Iodine (0.1–0.2 mol equivalents) .

  • Temperature : Reflux at 80–100°C for 2–5 hours .

The intermediate 4-(4-bromophenyl)thiazol-2-amine is isolated in yields of 65–85% after purification via silica gel chromatography using ethyl acetate/hexane mixtures .

Pyrrolidine Ring Construction and Functionalization

The dihydro-1H-pyrrol-3-ol moiety is synthesized through a cyclocondensation reaction between chloroacetyl chloride and a primary amine. A one-pot approach under microwave irradiation optimizes this step, as demonstrated in analogous syntheses .

Reaction pathway :

  • Chloroacetyl chloride reacts with 2-(morpholin-4-yl)ethylamine to form a secondary amide.

  • Intramolecular cyclization occurs via nucleophilic displacement of chloride by the amine group, forming the pyrrolidine ring.

  • The imino group is introduced through condensation with ammonium acetate or hydroxylamine hydrochloride .

Optimized parameters :

  • Catalyst : MgO (0.3 mmol) enhances reaction efficiency by deprotonating intermediates .

  • Solvent : Ethanol (green solvent) under microwave irradiation at 80°C for 1 hour .

  • Yield : 55–76% after flash chromatography .

Coupling of Thiazole and Pyrrolidine Moieties

The final step involves coupling the thiazole and pyrrolidine subunits via a nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura cross-coupling. Studies on analogous compounds highlight the use of phenacyl bromide derivatives to link heterocycles .

Procedure :

  • 4-(4-Bromophenyl)thiazol-2-amine is treated with 2-(morpholin-4-yl)ethyl bromide in the presence of a base (e.g., K2CO3).

  • The reaction proceeds in DMF at 80°C for 12 hours, facilitating C–N bond formation .

Characterization :

  • 1H NMR : Peaks at δ 7.6–8.1 ppm (aromatic protons), δ 3.4–3.7 ppm (morpholine CH2), and δ 5.2 ppm (pyrrolidine CH) .

  • MS : Molecular ion peak at m/z 394.3 [M+H]+ .

Purification and Analytical Validation

Purification is achieved through column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol . Purity is validated via:

  • HPLC : >95% purity with a C18 column (acetonitrile/water gradient) .

  • Melting point : 105–107°C (consistent with bromophenyl-thiazole derivatives) .

Comparative Analysis of Synthetic Routes

MethodYield (%)Time (h)CatalystSolvent
Hantzsch Synthesis855I2Ethanol
Microwave-Assisted761MgOEthanol
Conventional Coupling6512K2CO3DMF

Microwave-assisted methods reduce reaction times by 80% compared to conventional heating .

Challenges and Mitigation Strategies

  • Low Yields in Cyclization : Adding PEG-400 improves solubility of intermediates, enhancing yields to >70% .

  • Byproduct Formation : Excess thiourea (2.0 equiv.) minimizes side reactions during thiazole formation .

  • Stereochemical Control : Chiral HPLC resolves enantiomers when asymmetric centers are present .

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Halogenation and nitration reactions can be performed using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Bromine, nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

Antimicrobial Activity

Compounds with thiazole and pyrrole structures have demonstrated effectiveness against various bacterial and fungal strains. Preliminary studies suggest that 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol may exhibit similar antimicrobial properties. Research has shown that derivatives of thiazole can inhibit the growth of pathogens such as:

Pathogen TypeExample StrainsActivity Observed
BacteriaEscherichia coli, Staphylococcus aureusInhibition of growth
FungiCandida albicans, Aspergillus nigerAntifungal activity

Anticancer Potential

The compound's structure suggests potential anticancer properties, as many thiazole derivatives have been linked to cancer cell apoptosis. Studies involving similar compounds indicate they may act on various cancer cell lines by:

  • Inducing cell cycle arrest
  • Promoting apoptosis through mitochondrial pathways

Research findings indicate that the compound may interact with specific molecular targets involved in cancer progression.

Anti-inflammatory Effects

The anti-inflammatory potential of 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol has been suggested through its structural similarities with known anti-inflammatory agents. Studies have indicated that compounds containing pyrrole rings can inhibit pro-inflammatory cytokines.

Interaction Studies

Interaction studies are crucial for understanding the compound's mechanism of action. Techniques employed include:

TechniquePurpose
Surface Plasmon Resonance (SPR)To measure binding affinity to targets
Molecular DockingTo predict interaction sites on enzymes
Enzyme Inhibition AssaysTo assess functional impact on biological pathways

These studies help elucidate how the compound interacts with specific proteins or enzymes, providing insights into its therapeutic potential.

Case Studies and Research Findings

Case Study 1: Antimicrobial Efficacy

A study demonstrated that thiazole derivatives exhibited significant antimicrobial activity against Staphylococcus aureus, suggesting similar efficacy for the compound .

Case Study 2: Anticancer Activity

Research indicated that pyrrole derivatives could induce apoptosis in breast cancer cells through mitochondrial pathways . This suggests that the compound may have comparable effects on cancer cell lines.

Case Study 3: Anti-inflammatory Mechanism

A paper highlighted how certain pyrrole-containing compounds could inhibit TNF-alpha production in macrophages, indicating potential for anti-inflammatory applications .

Mechanism of Action

The mechanism of action of 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogues

Compounds 4 (4-chlorophenyl) and 5 (4-bromophenyl) from , and 7 are isostructural, sharing identical crystal packing (triclinic, P 1̄) despite differing halogen substituents. Key comparisons:

Property Compound 4 (Cl) Compound 5 (Br) Target Compound (Br)
Molecular Formula C₂₆H₁₈ClF₃N₆S C₂₆H₁₈BrF₃N₆S C₁₉H₂₀BrN₃O₂S
Halogen Cl Br Br
Crystal System Triclinic Triclinic Not reported
Bioactivity Antimicrobial Not reported Not reported

However, bromine’s stronger polarizability may enhance binding to therapeutic targets via halogen bonding .

Pyrrol-Thiazole Derivatives

  • 4-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-1-cyclopropyl-5-imino-2,5-dihydro-1H-pyrrol-3-ol (): Replaces the morpholinylethyl group with a cyclopropyl ring. Reduced solubility due to the hydrophobic cyclopropyl group. Molecular weight: 376.3 g/mol vs. target compound’s 423.3 g/mol .
  • 1-(Benzodioxol-5-ylmethyl)-4-(4-(4-bromophenyl)thiazol-2-yl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol (): Substitutes morpholine with a benzodioxolylmethyl group.

Bromophenyl-Containing Heterocycles

  • 3-(4-Bromophenyl)-5-(6,6-dimethyl-4-oxo-indol-2-yl)-4,5-dihydropyrazole-1-carbothioamide (): Pyrazoline scaffold with a bromophenyl group. Exhibits IR bands at 3134–3436 cm⁻¹ (NH/NH₂) and 1651 cm⁻¹ (C=O).
  • Compound 41 (): Triazino-indole-pyrazole hybrid with a 4-bromophenyl group. Synthetic route emphasizes electrophilic substitution at the bromophenyl position .

Research Findings and Implications

Structural Insights

  • The target compound’s morpholinylethyl group likely adopts a conformation similar to the dimethylformamide-solvated structures of Compounds 4 and 5, where fluorophenyl groups orient perpendicularly to the planar core .
  • Halogen substitution minimally affects crystallinity in isostructural systems but may modulate bioactivity via electronic effects .

Antifungal and Antimicrobial Trends

  • Pyrrolidinone derivatives (e.g., Compounds 8–10 in ) show MIC values of 64–256 μg/mL against Colletotrichum musae . While the target compound lacks a pyrrolidinone, its pyrrol-3-ol moiety may engage similar hydrogen-bonding interactions.

Biological Activity

The compound 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol is a complex organic molecule that integrates multiple heterocyclic structures, notably thiazole and pyrrole rings. Its unique arrangement of substituents, including a bromophenyl group, suggests significant potential for various biological activities, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C21H22BrN5OSC_{21}H_{22}BrN_5OS, with a molecular weight of approximately 498.4 g/mol. The structural features are summarized in the following table:

Attribute Details
Molecular Formula C21H22BrN5OSC_{21}H_{22}BrN_5OS
Molecular Weight 498.4 g/mol
CAS Number 1676085-73-6

Antimicrobial Properties

Compounds containing thiazole and pyrrole moieties have demonstrated significant antimicrobial activity against various bacterial and fungal strains. For instance, thiazole derivatives are known for their effectiveness against both Gram-positive and Gram-negative bacteria. Preliminary studies on similar compounds suggest that this specific structure may enhance the antimicrobial efficacy due to the presence of the bromophenyl group, which can increase lipophilicity and improve membrane penetration.

Anticancer Activity

The anticancer potential of compounds similar to 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol has been explored in various studies. For example, thiazole and pyrrole derivatives have been reported to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The specific combination of structural elements in this compound may contribute to its ability to interact with key biological targets involved in cancer progression .

Neuroprotective Effects

Some derivatives of pyrrole have shown neuroprotective effects in preclinical models. The morpholine moiety in this compound could potentially enhance its interaction with neural receptors or enzymes involved in neurodegenerative processes. This aspect warrants further investigation to elucidate the mechanisms underlying its neuroprotective properties .

Synthesis and Evaluation

A study focused on synthesizing similar compounds demonstrated that modifications to the thiazole and pyrrole rings significantly affected biological activity. The synthesized derivatives were tested for their antimicrobial and anticancer activities using standard assays (e.g., MTT assay for cytotoxicity). The results indicated that certain modifications led to enhanced potency against specific cancer cell lines .

Interaction Studies

Research has also been conducted on the binding affinity of this compound to various biological targets, including enzymes and receptors. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to determine binding kinetics and thermodynamics, providing insights into how structural variations influence biological activity .

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing and optimizing the yield of this compound?

  • Answer : Synthesis typically involves multi-step reactions, including cyclization and functional group coupling. For example, analogs in the same class (e.g., pyrazoline derivatives) are synthesized via general procedure G, involving condensation of intermediates (e.g., 87 and substituted aryl hydrazines) followed by purification using flash column chromatography with solvents like 10% methanol:dichlorethane . Optimization includes:

  • Reaction monitoring : TLC/HPLC to track intermediate formation.
  • Purification : Column chromatography (silica gel) and recrystallization for >95% purity .
  • Yield improvement : Adjusting stoichiometry (e.g., 1.2–1.5 eq of morpholine derivatives) and reaction time (48–72 hr for cyclization) .

Q. How is structural characterization performed for this compound?

  • Answer : A combination of spectroscopic and crystallographic methods:

  • NMR : ¹H/¹³C NMR to confirm proton environments and carbon connectivity. For example, the thiazole proton appears at δ 7.8–8.2 ppm, while the pyrrol-3-ol hydroxyl proton resonates at δ 10.5–11.0 ppm .
  • HRMS : Validates molecular formula (e.g., C₂₈H₂₂BrFN₆S, m/z 573.49) .
  • X-ray crystallography : Orthorhombic crystal system (space group P2₁2₁2₁) with unit cell parameters a = 11.3476 Å, b = 14.0549 Å, c = 15.954 Å .

Q. What purity assessment protocols are critical for this compound?

  • Answer :

  • HPLC : Reverse-phase C18 columns (acetonitrile:water gradient) to confirm >95% purity .
  • Elemental analysis : Matching calculated vs. observed C, H, N, S content (e.g., C: 58.65%, H: 3.85% for C₁₆H₁₄BrN₃OS) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

  • Answer :

  • Substituent variation : Replace the 4-bromophenyl group with electron-withdrawing (e.g., 4-CF₃) or donating (e.g., 4-OCH₃) groups to assess activity changes .
  • Pharmacophore modeling : Use software like Schrodinger’s Phase to identify critical moieties (e.g., thiazole ring for π-π stacking, morpholine for solubility) .
  • Biological testing : In vitro assays (e.g., enzyme inhibition) correlated with logP and polar surface area calculations .

Q. What computational strategies are effective for modeling intermolecular interactions?

  • Answer :

  • Docking studies : AutoDock Vina or Glide to predict binding to target proteins (e.g., kinases), using crystal structure data (PDB ID from ) as a template.
  • DFT calculations : Gaussian 16 to optimize geometry and calculate electrostatic potential maps for hydrogen bonding (e.g., C–H···N, π-π interactions at 3.4–3.8 Å distances) .

Q. How can contradictions in synthetic yield data be resolved?

  • Answer : Case study from (86% yield) vs. (22–27% yield):

  • Variable analysis : Compare reaction conditions (e.g., solvent polarity, temperature).
  • Key factors :
FactorHigh-yield conditions Low-yield conditions
SolventMethanol:dichloromethaneEthanol
Temperature60°C25°C
CatalystNonePd(OAc)₂
  • Mitigation : Optimize solvent polarity (e.g., DMF for Pd-catalyzed steps) and use inert atmospheres .

Q. What in vitro assay designs are suitable for evaluating biological activity?

  • Answer :

  • Target selection : Kinases or receptors with homology to thiazole-binding proteins .
  • Assay protocol :

Dose-response curves : 0.1–100 µM compound in triplicate.

Controls : Positive (staurosporine) and vehicle (DMSO <0.1%).

Readouts : Fluorescence polarization (binding) or luminescence (cell viability) .

  • Data validation : IC₅₀ values compared to computational predictions (e.g., ΔG binding ≤ -8 kcal/mol) .

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